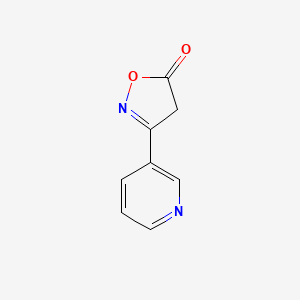

3-pyridin-3-yl-4H-1,2-oxazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

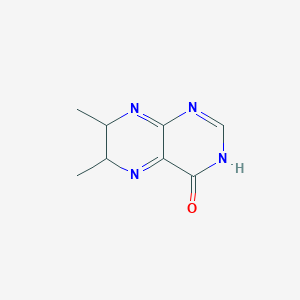

“3-pyridin-3-yl-4H-1,2-oxazol-5-one” is a chemical compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.14 . The compound is a white powder and is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of oxazol-5-one derivatives, which includes “this compound”, involves multi-functional properties . The synthesis process is often carried out using classical methods such as the Erlenmeyer-Plöchl Azlactone Synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H, (H,9,10,11) .Physical and Chemical Properties Analysis

“this compound” is a white powder . It has a molecular weight of 163.14 and a molecular formula of C7H5N3O2 . The compound is stored at temperatures between 0-5°C .Applications De Recherche Scientifique

Therapeutic Potential and Drug Development

The oxazolone ring, including its derivatives such as 3-pyridin-3-yl-4H-1,2-oxazol-5-one, has been highlighted for its substantial therapeutic worth. These compounds are known for their effective binding with various enzymes and receptors in biological systems, eliciting a wide range of bioactivities. Research has shown that 1,3,4-oxadiazole-based compounds, sharing structural similarities with oxazolones, exhibit potent therapeutic effects across a broad spectrum of diseases. This includes activities such as anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory effects, among others. The unique structural feature of the oxazolone ring, with a pyridine type of nitrogen atom, contributes to its significant binding affinity, which is crucial for the development of novel medicinal agents with enhanced activity and reduced toxicity (Verma et al., 2019).

Catalysis and Organic Synthesis

Oxazolone derivatives play a pivotal role in catalysis and organic synthesis, serving as intermediates and ligands in various chemical reactions. Their applicability spans from forming metal complexes to designing catalysts for asymmetric synthesis. The presence of heterocyclic N-oxide motifs, akin to those in oxazolones, demonstrates their importance in recent advancements in chemistry and drug development. These compounds are integral to developing methodologies for asymmetric catalysis, indicating the versatility and potential of oxazolone structures in facilitating complex chemical transformations and enhancing the efficiency of synthetic processes (Li et al., 2019).

Agricultural Chemistry

In the realm of agrochemicals, pyridine-based compounds, including oxazolone derivatives, have emerged as crucial players. Their significance is underscored by their utilization as fungicides, insecticides, acaricides, and herbicides. The discovery processes for these agrochemicals often leverage Intermediate Derivatization Methods (IDM), underscoring the importance of oxazolone and its derivatives in generating novel lead compounds for agricultural applications. This approach has proven essential in meeting the swiftly evolving market requirements and enhancing the discovery efficiency of new agrochemicals (Guan et al., 2016).

Orientations Futures

The future directions for “3-pyridin-3-yl-4H-1,2-oxazol-5-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new drugs and therapeutic agents, given the broad range of biological activities exhibited by oxazole derivatives .

Mécanisme D'action

Mode of Action

It is known that the oxazole ring, a key structural component of this compound, is often involved in various biological activities . The oxazole ring can interact with biological targets through hydrogen bonding, dipole-dipole interactions, and π-π stacking .

Biochemical Pathways

Oxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities suggest that oxazole derivatives may interact with multiple biochemical pathways.

Result of Action

Oxazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that this compound may have similar effects.

Analyse Biochimique

Biochemical Properties

Oxazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some oxazole derivatives have been shown to have cytotoxic activity on certain cancerous cell lines

Molecular Mechanism

Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

3-pyridin-3-yl-4H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-3,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXWLRCPBZNTIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659450 |

Source

|

| Record name | 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-94-0 |

Source

|

| Record name | 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one lend itself to the creation of dyes, and what properties do these dyes exhibit?

A1: The structure of 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one features an active methylene group, situated between the carbonyl and isoxazolone ring. This allows for facile reaction with diazonium salts derived from various aryl amines. This diazo coupling reaction leads to the formation of azo dyes, characterized by the –N=N- linkage, which is known to impart color to compounds [].

Q2: Beyond dye applications, what other chemical transformations are possible with 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one?

A2: Research indicates that 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one exhibits diverse reactivity, enabling its use in synthesizing various heterocyclic compounds []. For instance, it can undergo condensation reactions with aryl aldehydes, yielding 4-(arylidene-3-(pyridin-3-yl)isoxazole-5(4H)-ones. These compounds can further react with hydrazine hydrate, resulting in the formation of novel heterocyclic structures [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)

![2h-Furo[3,2-g]indole](/img/structure/B560729.png)

![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(Z)]- (9CI)](/img/no-structure.png)